N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-nitrobenzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a benzimidazole core linked to a 3-nitro-substituted phenyl group. It was synthesized by IntelliSyn Pharma and characterized using mass spectrometry and ¹H NMR spectroscopy, achieving ≥98% purity . The compound exhibits a distinct structural profile, combining a benzimidazole moiety (known for its role in medicinal chemistry) with a nitrobenzamide group, which contributes to its electron-withdrawing properties.
Key physicochemical properties include high aqueous solubility and cellular permeability, critical for its biological activity as a FOXO1 inhibitor. In cell-based assays, it demonstrated superior pharmacokinetic profiles compared to other inhibitors like AS1842856, making it a candidate for regulating glucose control in diabetic models .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(14-6-4-8-16(12-14)24(26)27)21-15-7-3-5-13(11-15)19-22-17-9-1-2-10-18(17)23-19/h1-12H,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBMYBJWBRGVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Acylation: The amide group can be acylated using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Acylation: Acyl chlorides, triethylamine.
Major Products
Reduction: 3-amino derivative of the compound.
Substitution: Halogenated or nitrated derivatives.
Acylation: Acylated derivatives with various functional groups.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in pathogens or cancer cells, ultimately causing cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Benzimidazole vs. Benzothiazole Core
- The target compound’s benzimidazole core (C₇H₅N₂) differs from benzothiazole (C₇H₅NS) in electronic and steric properties. The sulfur atom in benzothiazole may enhance metabolic stability but reduce π-π stacking interactions compared to benzimidazole .
Nitro vs. Chlorine’s weaker electron-withdrawing effect may limit its inhibitory potency .
Absence of Benzimidazole in Simpler Analogs
- N-(3-Methylphenyl)-3-nitrobenzamide lacks the benzimidazole moiety, resulting in reduced structural complexity and likely lower target specificity. This highlights the benzimidazole group’s critical role in the target compound’s bioactivity .
Diphenylpropanamide vs. Nitrobenzamide Linkers
- The diphenylpropanamide group in N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide introduces bulkier hydrophobic interactions, which may hinder solubility compared to the target compound’s nitrobenzamide linker .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14N4O3
- Molecular Weight : 302.31 g/mol
The presence of the benzodiazole moiety is significant as it is known for contributing to various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression. For example, it may act on kinases or other signaling molecules that are crucial for cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study 1 | Anticancer (cell lines) | IC50 = 25 µM | Induces apoptosis in cancer cells. |
| Study 2 | Antimicrobial | EC50 = 15 µg/mL | Effective against Gram-positive bacteria. |
| Study 3 | Antioxidant | Not specified | Reduces oxidative stress markers in vitro. |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 25 µM, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. The study revealed that it exhibited notable activity against several strains of Gram-positive bacteria with an EC50 value of 15 µg/mL. This finding suggests its potential utility in treating bacterial infections.
Case Study 3: Antioxidant Effects
A separate study assessed the antioxidant capacity of this compound. Although specific IC50 values were not provided, the compound was shown to significantly reduce oxidative stress markers in cultured cells, highlighting its potential role in preventing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
